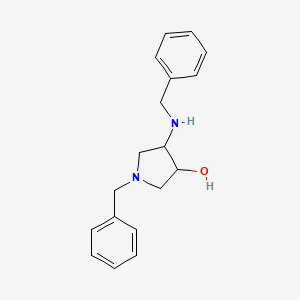
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromomethoxyphenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, undergoes bromination to form 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The brominated compound is then reacted with piperidine in the presence of a base to form 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine.
Cyanation: Finally, the piperidine derivative undergoes cyanation using a suitable cyanating agent, such as sodium cyanide, to yield 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: 2-formyl-5-methoxybenzylpiperidine-4-carbonitrile or 2-carboxy-5-methoxybenzylpiperidine-4-carbonitrile.
Reduction: 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-amine.
Substitution: 1-[(2-azido-5-methoxyphenyl)methyl]piperidine-4-carbonitrile or 1-[(2-thio-5-methoxyphenyl)methyl]piperidine-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromomethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The carbonitrile group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-chloro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-fluoro-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
- 1-[(2-iodo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile
Uniqueness
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
Molekularformel |
C14H17BrN2O |
|---|---|
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3 |
InChI-Schlüssel |
ACNYPTWVZGKMSY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)




![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
